2,4-Dichlorophenylacetonitrile
Overview
Description
2,4-Dichlorophenylacetonitrile is an organic compound with the molecular formula C8H5Cl2N. It is a white to light yellow crystalline powder that is soluble in methanol. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary target of 2,4-Dichlorophenylacetonitrile is the human carbonic reductase enzyme . This enzyme plays a significant role in the metabolism of certain types of cancer drugs, specifically anthracyclines .
Mode of Action
This compound acts as an inhibitor of the human carbonic reductase enzyme . By inhibiting this enzyme, it can potentially increase the effectiveness of anthracycline drug treatments for certain types of cancer .
Biochemical Pathways
Given its role as an inhibitor of the human carbonic reductase enzyme, it can be inferred that it affects the metabolic pathways involving this enzyme, particularly those related to the metabolism of anthracycline drugs .
Result of Action
The inhibition of the human carbonic reductase enzyme by this compound could potentially enhance the effectiveness of anthracycline drug treatments for certain types of cancer . This is because the enzyme is believed to decrease the effectiveness of these treatments .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is recommended to store the compound in a dry, cool, and well-ventilated place . It is also soluble in methanol , which could influence its distribution and absorption in the body. Furthermore, it is classified as a combustible solid , indicating that it should be handled with care to prevent potential hazards.
Biochemical Analysis
Biochemical Properties
It is known to be used in the synthesis of 2,4-dichloromandelic acid
Cellular Effects
It is known to be harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation
Molecular Mechanism
It is known to be involved in the synthesis of 2,4-dichloromandelic acid
Temporal Effects in Laboratory Settings
It is known to have a melting point of 58-61 °C (lit.)
Dosage Effects in Animal Models
It is known to be harmful if swallowed, in contact with skin, or if inhaled
Metabolic Pathways
It is known to be involved in the synthesis of 2,4-dichloromandelic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichlorophenylacetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dichlorobenzyl bromide with sodium cyanide in the presence of a suitable solvent . The reaction conditions typically include:
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: 80-100°C
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include:
Reactants: 2,4-dichlorobenzyl chloride and sodium cyanide
Catalysts: Phase transfer catalysts such as tetrabutylammonium bromide
Conditions: Elevated temperatures and pressures to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenylacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines to form substituted derivatives.
Hydrolysis: Conversion to 2,4-dichlorophenylacetic acid under acidic or basic conditions.
Oxidation: Formation of 2,4-dichlorobenzaldehyde using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Amines, alcohols, thiols; solvents like ethanol or methanol; temperatures around 50-70°C.
Hydrolysis: Acidic or basic aqueous solutions; temperatures around 80-100°C.
Oxidation: Potassium permanganate, chromium trioxide; solvents like acetone or water; temperatures around 25-50°C.
Major Products Formed
Nucleophilic Substitution: Substituted this compound derivatives.
Hydrolysis: 2,4-Dichlorophenylacetic acid.
Oxidation: 2,4-Dichlorobenzaldehyde.
Scientific Research Applications
2,4-Dichlorophenylacetonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzyl cyanide
- 2,4-Dichlorophenylacetic acid
- 2,4-Dichlorobenzonitrile
Uniqueness
2,4-Dichlorophenylacetonitrile is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its dichlorinated phenyl ring and nitrile group confer distinct reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJARIBGMDPJLCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041185 | |
Record name | (2,4-Dichlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6306-60-1 | |
Record name | 2,4-Dichlorobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6306-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichlorophenylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichlorobenzyl cyanide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22988 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2,4-Dichlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,4-dichlorophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.020 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DICHLOROPHENYLACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9J4C5M11E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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